3-(Bromomethyl)-1-methylpyrrolidine

Übersicht

Beschreibung

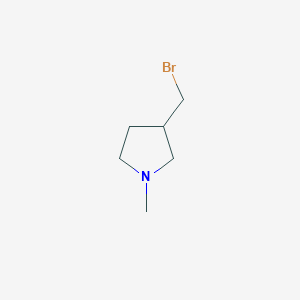

3-(Bromomethyl)-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromomethyl group attached to the third carbon of the pyrrolidine ring and a methyl group attached to the nitrogen atom. It is used in various chemical reactions and has applications in scientific research.

Biologische Aktivität

3-(Bromomethyl)-1-methylpyrrolidine is a pyrrolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of a bromomethyl group at the 3-position and a methyl group at the 1-position on the pyrrolidine ring significantly influences its reactivity and biological activity. This compound is categorized as an alkyl halide, which plays a crucial role in its chemical behavior and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting or activating their functions. For instance, similar compounds have been shown to affect metabolic pathways by modulating enzyme activities involved in key biochemical processes.

- Cell Signaling Modulation : It is hypothesized that this compound could influence cell signaling pathways, affecting gene expression and cellular metabolism. Such interactions may lead to alterations in cellular responses to various stimuli.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various strains, including resistant bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent against bacterial infections.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 16 |

This table summarizes the antimicrobial efficacy of this compound against selected pathogens, highlighting its potential utility in treating bacterial infections.

Cytotoxic Effects

In studies assessing cytotoxicity, this compound was tested on various cancer cell lines. The results indicated that at certain concentrations, it could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results showed that treatment with concentrations ranging from 5 to 20 µg/mL led to a significant reduction in cell viability in cancerous cells, while normal cell lines remained largely unaffected.

Case Studies

Case Study 1: Antimicrobial Efficacy

A high-throughput screening conducted on a library of compounds identified this compound as a promising candidate against Mycobacterium tuberculosis. The compound demonstrated effective inhibition of bacterial growth with an MIC comparable to existing treatments, suggesting its potential as an anti-tubercular agent .

Case Study 2: Cancer Research

In a recent study focused on the treatment of breast cancer, researchers evaluated the effects of this compound on MCF-7 cells. The findings revealed that the compound not only inhibited cell proliferation but also triggered apoptotic pathways. This dual action positions it as a potential candidate for further development in oncology .

Eigenschaften

IUPAC Name |

3-(bromomethyl)-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c1-8-3-2-6(4-7)5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDSIBKGPUQEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.